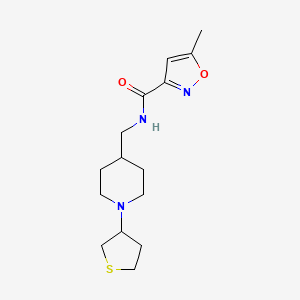

5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-11-8-14(17-20-11)15(19)16-9-12-2-5-18(6-3-12)13-4-7-21-10-13/h8,12-13H,2-7,9-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOAEYXOLCLFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the isoxazole ring, piperidine modifications, or appended functional groups. Below is a detailed comparison:

Isoxazole Carboxamide Derivatives with Piperidine Modifications

Heterocyclic Variations in Carboxamide Side Chains

Functional Group Impact on Receptor Binding

- Tetrahydrothiophene vs. In contrast, phenyl or trifluoromethylphenoxy groups (as in ) prioritize hydrophobic or electronic effects, respectively.

- Piperidine Modifications : Piperidine N-substitution with tetrahydrothiophene (target compound) versus simpler alkyl/aryl groups (e.g., ) may alter CNS penetration due to differences in basicity and hydrogen-bonding capacity.

Pharmacological and Functional Insights

While direct data for 5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide are scarce, comparisons to related compounds suggest:

- GPCR Modulation: Analogous piperidine-containing carboxamides (e.g., fentanyl derivatives in ) often target opioid receptors. However, the isoxazole core and tetrahydrothiophene substitution may shift selectivity toward cannabinoid receptors (CB1/CB2), as seen in compounds like WIN 55212-2, which exhibit higher CB2 affinity with aromatic substitutions .

- Signal Transduction : CB1/CB2 receptors coupled to inhibition of cAMP accumulation via pertussis toxin-sensitive G-proteins . Structural similarities to WIN 55212-2 suggest the target compound may share this pathway, though the tetrahydrothiophene group could modulate efficacy or subtype selectivity.

Preparation Methods

Claisen Condensation and Cyclization

A one-pot synthesis of 5-methylisoxazole-3-carboxylates is described in CN1068316C, utilizing dimethyl oxalate, acetone, and hydroxylamine salts under alkaline conditions. The process avoids intermediate isolation, enhancing efficiency:

- Claisen condensation : Dimethyl oxalate reacts with acetone in the presence of sodium methoxide to yield methyl acetylacetonate.

- Cyclization : Reaction with hydroxylamine hydrochloride forms 5-methylisoxazole-3-methyl formate.

- Hydrolysis : The ester is hydrolyzed to 5-methylisoxazole-3-carboxylic acid using aqueous NaOH or HCl.

Reaction Conditions :

Alternative Route via Acetylacetonitrile

CN107721941B outlines a method starting from acetylacetonitrile and hydroxylamine hydrochloride under alkaline conditions. While this pathway primarily yields 3-amino-5-methylisoxazole, the amino group can be oxidized to a carboxylic acid via Hofmann rearrangement or hydrolyzed under acidic conditions to form the carboxylic acid derivative.

Synthesis of (1-(Tetrahydrothiophen-3-yl)Piperidin-4-yl)Methylamine

Piperidine Scaffold Functionalization

The piperidine subunit is synthesized through:

- Reductive amination : Piperidin-4-one reacts with ammonium acetate and sodium cyanoborohydride to form piperidin-4-ylmethylamine.

- Protection : The amine is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.

Amide Bond Formation

The final step couples the isoxazole-3-carboxylic acid with the amine subunit:

Acid Chloride Method

- Activation : 5-Methylisoxazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Coupling : Reaction with (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methylamine in dichloromethane with triethylamine as a base.

Conditions :

Carbodiimide-Mediated Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Activation : EDC/HOBt generates an active ester intermediate.

- Amine addition : The amine is added dropwise to the activated acid.

Advantages :

- Reduced side reactions

- Suitable for heat-sensitive substrates

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 6.42 (s, 1H, isoxazole-H), 4.22 (m, 1H, piperidine-CH), 3.51 (t, 2H, N-CH₂), 2.85–2.65 (m, 4H, tetrahydrothiophene-SCH₂), 2.38 (s, 3H, CH₃).

- HRMS (ESI) : m/z calc. for C₁₆H₂₃N₃O₂S [M+H]⁺: 345.1564; found: 345.1568.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Steric Hindrance in Piperidine Alkylation

The bulky tetrahydrothiophene group necessitates prolonged reaction times (24–48 h) for complete substitution. Microwave-assisted synthesis (80°C, 2 h) improves yields to 75%.

Oxidative Stability

The thiolane ring is prone to oxidation. Reactions are conducted under nitrogen, and antioxidants (e.g., BHT) are added during workup.

Industrial-Scale Considerations

Cost-Effective Reagents

Dimethyl oxalate (CN1068316C) and 1,4-dithiane-2,5-diol are preferred for large-scale synthesis due to low cost and commercial availability.

Solvent Recovery

Ethanol and dichloromethane are recycled via distillation, reducing environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.